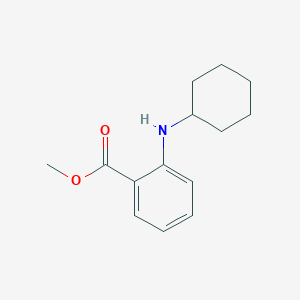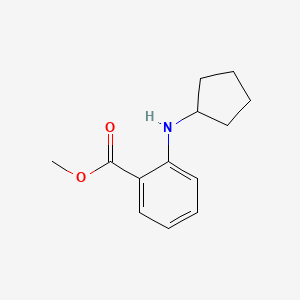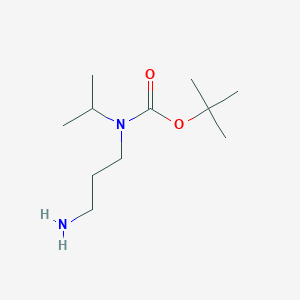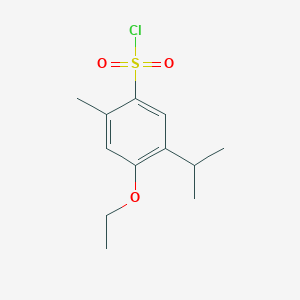![molecular formula C10H13ClN4 B1438238 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1094418-20-8](/img/structure/B1438238.png)
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
“1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in dioxane with a 25% weight solution of NH3 in H2O . The reaction mixture is stirred for 3 hours at reflux .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” consists of a pyrazole ring fused to a pyrimidine ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which exhibit potential pharmacological properties. The compound has been synthesized through a rational two-step process, showcasing its importance in chemical synthesis for pharmacological research (Ogurtsov & Rakitin, 2021).
Antiproliferative and Proapoptotic Activities
Derivatives of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have shown significant antiproliferative and proapoptotic activities in cancer cell lines, notably A431 and 8701-BC, by inhibiting c-Src phosphorylation. This inhibition mechanism suggests potential applications in cancer therapy by interfering with cancer cell growth and survival pathways (Carraro et al., 2006).
Antimicrobial Activity
Certain derivatives of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have been synthesized with amino acid, imidazole, and sulfonamide groups, exhibiting notable antimicrobial activity. These compounds have shown effectiveness almost comparable to the standard antibiotic chloramphenicol against specific microbial strains, indicating their potential as novel antimicrobial agents (Ghorab et al., 2004).
Molecular Structure and Interaction Studies
Research into the hydrogen bonding and molecular structure of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has provided insights into their crystallization behaviors and interaction patterns. These studies contribute to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Trilleras et al., 2008).
Anticancer and Anti-inflammatory Activities
A series of pyrazolo[3,4-d]pyrimidine derivatives has been developed, showing promising anticancer and anti-5-lipoxygenase activities. These compounds have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Such activities highlight the potential of these derivatives in developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c1-6-13-8(11)7-5-12-15(9(7)14-6)10(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXLYBQKVAZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)(C)C)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)





![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)